

Application Notes and Protocols: AZD-8835

Intermittent vs. Continuous Dosing in vivo

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Compound of Interest

Compound Name: AZD-8835

Cat. No.: B605784

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These application notes summarize the preclinical rationale and provide detailed protocols for evaluating intermittent versus continuous dosing schedules of **AZD-8835**, a selective inhibitor of PI3K α and PI3K δ , in vivo. The following information is based on studies conducted in breast cancer xenograft models.

Introduction

AZD-8835 is a potent inhibitor of PI3K α and PI3K δ isoforms.[1][2] While continuous dosing of PI3K inhibitors has been a common strategy, it can be limited by on-target toxicities and the development of resistance through pathway feedback and reactivation.[3] Preclinical evidence suggests that intermittent high-dose scheduling (IHDS) of **AZD-8835** may offer a superior therapeutic window, achieving greater anti-tumor efficacy by inducing apoptosis rather than a primarily cytostatic effect.[3][4] This document outlines the experimental data and protocols to compare these two dosing strategies.

Data Presentation: In Vivo Efficacy

The following tables summarize the quantitative data from in vivo efficacy studies comparing continuous and intermittent dosing schedules of **AZD-8835** in PIK3CA-mutant breast cancer xenograft models.

Table 1: **AZD-8835** Monotherapy Efficacy in BT474 Xenografts[3][4][5]

Dosing Schedule	Dose	Frequency	Tumor Growth Outcome
Continuous	25 mg/kg	BID	93% TGI / 11% Regression
Intermittent	50 mg/kg	BID (2 days on/5 off)	91% TGI
Intermittent	100 mg/kg	QD (Day 1 & 4)	92% TGI
Intermittent	100 mg/kg	BID (Day 1 & 4)	40% Regression

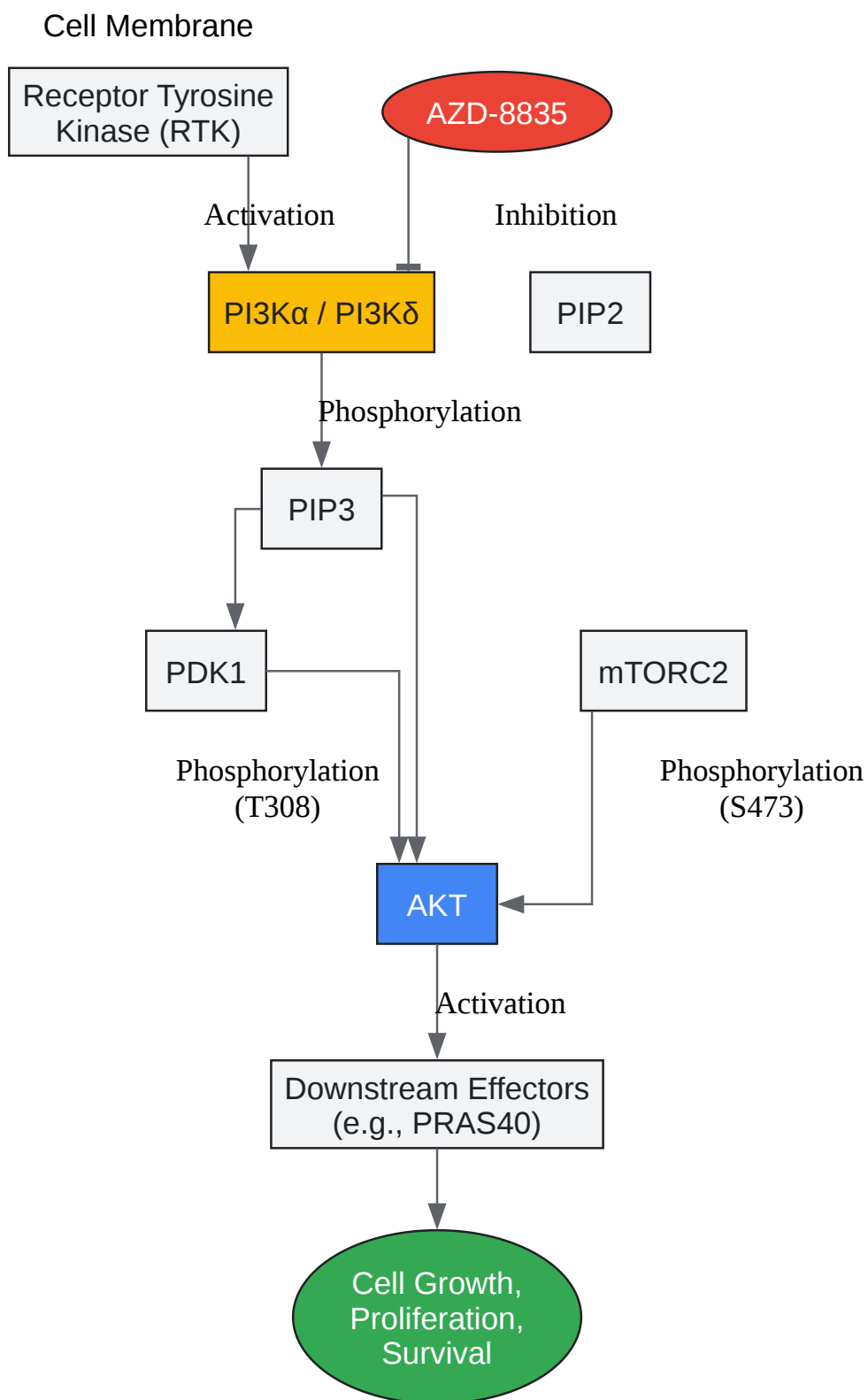
TGI: Tumor Growth Inhibition; BID: Twice daily; QD: Once daily.

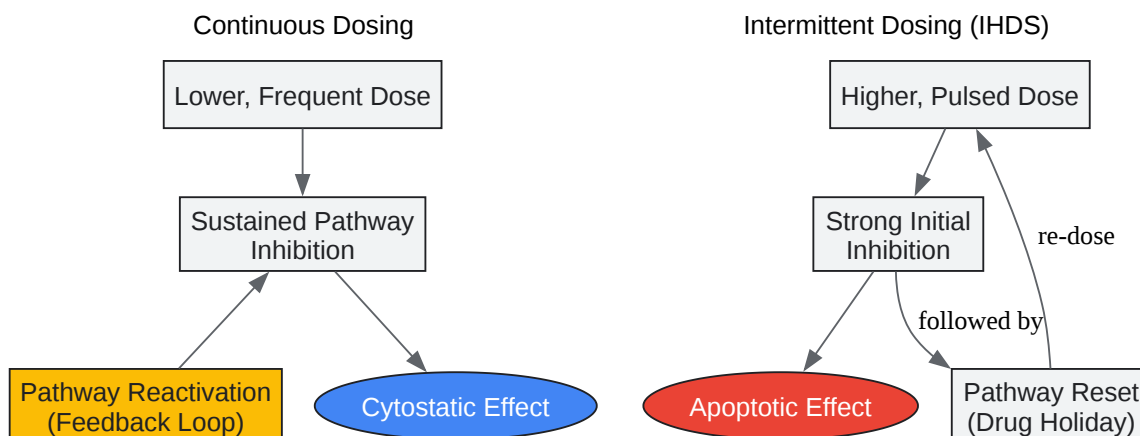
Table 2: **AZD-8835** Monotherapy Efficacy in MCF7 Xenografts[3][5]

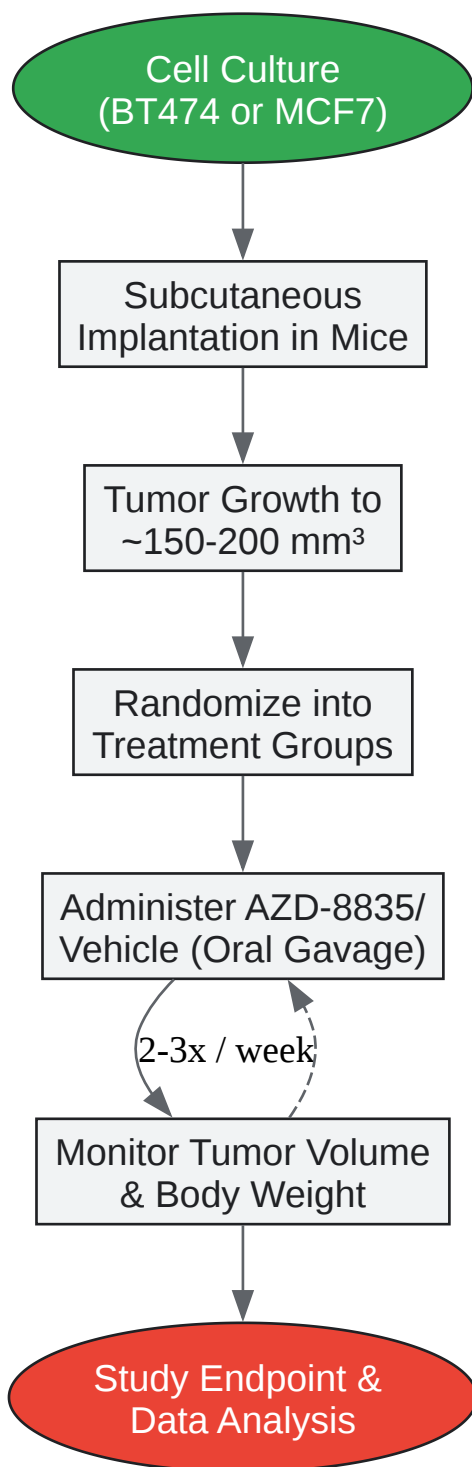
Dosing Schedule	Dose	Frequency	Tumor Growth Outcome
Continuous	25 mg/kg	BID	25% Regression

Signaling Pathways and Experimental Logic

The rationale for exploring intermittent dosing is based on the dynamics of the PI3K/AKT signaling pathway. Continuous inhibition can lead to feedback mechanisms that reactivate the pathway, diminishing the drug's effect over time. Intermittent high-dose scheduling aims to provide a strong initial inhibition, inducing apoptosis, followed by a "drug holiday" to allow the pathway to reset before the next dose.







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